molecular formula C7H4F3N3 B1381761 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 1805396-59-1

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B1381761
CAS No.: 1805396-59-1
M. Wt: 187.12 g/mol
InChI Key: BZLXCUKNOCOMCT-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another approach relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the companies that produce them, but they generally follow similar principles to the synthetic routes described above.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-(trifluoromethyl)pyridine-3-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various applications.

Properties

IUPAC Name

4-amino-6-(trifluoromethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-1-5(12)4(2-11)3-13-6/h1,3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLXCUKNOCOMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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